molecular formula C9H14N2O2 B2445544 1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol CAS No. 1253911-35-1

1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol

Cat. No.: B2445544
CAS No.: 1253911-35-1
M. Wt: 182.223
InChI Key: ROVQBGXPYIGTEF-UHFFFAOYSA-N
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Description

1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol is a chemical compound of interest in organic synthesis and pharmaceutical research, serving as a versatile building block. Its structure features both an amino-substituted pyridine ring and a tertiary alcohol containing a 2-methyl-propan-2-ol group, connected by an ether linkage. This molecular architecture is characteristic of intermediates used in the development of more complex active molecules . Similar compounds containing pyridine-amine and propanol-oxygen chains are frequently utilized in medicinal chemistry as key precursors for the synthesis of potential drug candidates . The presence of the amino group on the pyridine ring makes it a suitable substrate for further functionalization through condensation or substitution reactions, while the oxygen bridge can influence the compound's overall polarity and metabolic stability. Researchers value this compound for exploring structure-activity relationships in the design of new therapeutic agents. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(6-aminopyridin-3-yl)oxy-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,12)6-13-7-3-4-8(10)11-5-7/h3-5,12H,6H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVQBGXPYIGTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CN=C(C=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253911-35-1
Record name 1-[(6-aminopyridin-3-yl)oxy]-2-methylpropan-2-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with 3-hydroxy-6-aminopyridine.

    Etherification: The hydroxyl group of 3-hydroxy-6-aminopyridine is etherified with 2-bromo-2-methylpropane under basic conditions to form the desired compound.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions.

    Continuous Flow Chemistry: Employing continuous flow chemistry to enhance the efficiency and yield of the synthesis.

    Automated Purification Systems: Using automated purification systems to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Pyridine oxides.

    Reduction Products: Amines, alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly for conditions requiring modulation of biological pathways. Its reactivity allows for the synthesis of various derivatives that may exhibit enhanced biological properties, making it a candidate for further pharmacological studies.

Potential Therapeutic Areas :

  • Antiviral Activity : Similar compounds have shown efficacy against viral infections. For instance, studies indicate that modifications in the pyridine moiety can enhance antiviral activity, which could be relevant for developing treatments for diseases like HIV .

Anticancer Research

The compound's structural analogs have been investigated for their ability to inhibit cancer cell proliferation. Research indicates that derivatives of pyridine-based compounds can effectively target specific kinases involved in cancer progression, thereby offering a pathway for developing novel anticancer agents .

Case Study :

  • A study demonstrated that certain pyridine derivatives exhibited significant tumor growth inhibition in xenograft models, suggesting the potential of 1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol in cancer therapy.

Anti-inflammatory Applications

Research into related compounds has shown that they can reduce inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for evaluating its clinical viability. Interaction studies can provide insights into how the compound behaves within biological systems, including absorption, distribution, metabolism, and excretion.

Interaction Studies

These studies focus on:

  • Binding Affinity : Assessing how well the compound binds to target proteins.
  • Metabolic Stability : Evaluating how long the compound remains active in biological systems.

Mechanism of Action

The mechanism of action of 1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol: Unique due to its specific substitution pattern on the pyridine ring.

    6-Amino-3-pyridinemethanol: Similar structure but lacks the 2-methylpropan-2-ol moiety.

    2-Amino-5-pyridinemethanol: Another similar compound with different substitution on the pyridine ring.

Uniqueness

This compound is unique due to its combination of functional groups, which provides distinct chemical reactivity and biological activity compared to other pyridine derivatives.

Biological Activity

1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol, a compound featuring a pyridine ring with an amino group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C9H14N2O2
  • Molar Mass : 182.22 g/mol
  • CAS Number : 1253911-35-1

The compound is characterized by its hydroxyl and amino functional groups, which contribute to its reactivity and interactions with biological systems.

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors.

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their activity. This mechanism is significant in the context of diseases where enzyme dysregulation is a factor.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that are crucial for cellular function and homeostasis .

Enzyme Inhibition Studies

Research indicates that this compound exhibits notable enzyme inhibition properties. Studies have shown its effectiveness in inhibiting myeloperoxidase (MPO), an enzyme linked to inflammation and oxidative stress in cardiovascular diseases .

Case Study 1: Myeloperoxidase Inhibition

A study focused on aminopyridines identified that certain derivatives effectively inhibited MPO activity in vitro and in vivo. The findings indicated that these compounds could block MPO-dependent vasomotor dysfunction ex vivo in rat aortic rings, highlighting their therapeutic potential in inflammatory conditions .

Case Study 2: Antiviral Potential

In another study involving fluorine-labeled analogs of pyridine compounds, researchers found that specific enantiomers exhibited significantly different biological activities. The S-isomer was more effective in inhibiting viral replication compared to its R counterpart, suggesting that stereochemistry plays a critical role in the biological efficacy of similar compounds .

Applications in Research

This compound serves as a valuable building block in medicinal chemistry, particularly for synthesizing pharmaceutical compounds targeting various diseases. Its ability to modulate enzyme activity makes it a candidate for developing therapeutics aimed at conditions characterized by oxidative stress and inflammation.

Data Summary Table

Parameter Value
Molecular FormulaC9H14N2O2
Molar Mass182.22 g/mol
CAS Number1253911-35-1
Enzyme TargetMyeloperoxidase (MPO)
Antiviral Activity (IC50)1.85 μM (related compounds)
MechanismEnzyme inhibition; receptor modulation

Q & A

Q. What are the recommended synthetic routes for 1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol, and what challenges exist in controlling stereochemistry?

Methodological Answer:

  • Synthetic Routes :
    • Nucleophilic Substitution : React 6-amino-3-hydroxypyridine with 2-methyl-2-propanol under Mitsunobu conditions (e.g., DIAD, PPh₃) to form the ether linkage .
    • Protection-Deprotection Strategies : Protect the amino group with Boc or Fmoc before etherification to avoid side reactions .
  • Challenges :
    • Regioselectivity : Competing reactions at pyridine N-oxide positions may require careful temperature control (e.g., 0–5°C) .
    • Stereochemical Purity : Use chiral catalysts (e.g., Sharpless conditions) or chiral HPLC for enantiomeric resolution .

Q. How can researchers optimize the purification of this compound using chromatographic techniques?

Methodological Answer :

  • Column Chromatography :
    • Stationary Phase : Silica gel (60–120 mesh) with eluent ratios of ethyl acetate:hexane (3:7) for baseline separation .
    • HPLC : C18 reverse-phase column, isocratic elution with 0.1% TFA in acetonitrile:water (40:60) at 1 mL/min .
  • Common Impurities :
    • Byproducts : Unreacted pyridine derivatives (retention time: 8.2 min) .
    • Degradation Products : Monitor for hydrolyzed alcohol forms via LC-MS (m/z 210.1) .

Q. What spectroscopic methods are most effective for characterizing this compound’s structure?

Methodological Answer :

  • NMR :
    • ¹H NMR : Pyridinyl protons appear as doublets at δ 7.8–8.2 ppm; methyl groups at δ 1.2–1.4 ppm .
    • ¹³C NMR : Ether oxygen deshields adjacent carbons (C-3: δ 70–75 ppm) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 211.1 with fragmentation peaks at m/z 153 (pyridine ring loss) .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer :

  • Electronic Effects :
    • Amino Group : The 6-amino group activates the pyridine ring via electron donation, enhancing reactivity at C-3 for ether formation .
    • Steric Hindrance : The 2-methyl-propanol group reduces accessibility to the ortho position, requiring bulky base catalysts (e.g., DBU) .
  • Computational Modeling :
    • DFT calculations (B3LYP/6-31G*) predict charge density distribution on the pyridine ring, guiding solvent selection (e.g., DMF for polar intermediates) .

Q. What in vitro models are suitable for assessing this compound’s biological activity, and how do its ADMET properties compare to analogs?

Methodological Answer :

  • Biological Assays :
    • Enzyme Inhibition : Screen against kinase targets (e.g., PI3Kα) using fluorescence polarization assays (IC₅₀ < 10 µM) .
    • Cell Viability : Test in cancer cell lines (e.g., HeLa) via MTT assay; compare with 1-(naphthalen-2-yloxy) derivatives .
  • ADMET Profiling :
    • Solubility : LogP = 1.8 (measured via shake-flask method), indicating moderate hydrophilicity .
    • Metabolic Stability : Microsomal t½ = 45 min (human liver microsomes), suggesting CYP3A4-mediated oxidation .

Q. How can computational methods predict the compound’s interactions with biological targets, and what validation experiments are required?

Methodological Answer :

  • Molecular Docking :
    • Software : AutoDock Vina with PI3Kα crystal structure (PDB: 4LZ1).
    • Key Interactions : Hydrogen bonding between the amino group and Glu849; hydrophobic contacts with Ile932 .
  • Validation :
    • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD < 100 nM) .
    • Mutagenesis : Confirm critical residues (e.g., Glu849Ala) via site-directed mutagenesis .

Critical Analysis of Contradictory Evidence

  • Stability in Aqueous Media : reports hydrolysis at pH < 5, while notes stability under physiological conditions (pH 7.4). Resolution: Conduct accelerated stability studies (40°C/75% RH) to reconcile discrepancies .
  • Biological Activity : cites PI3Kα inhibition, but emphasizes adrenolytic activity. Hypothesis: Substituent-dependent target selectivity; validate via kinome-wide profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.